2-(Furan-2-amido)-4-nitrobenzoic acid 2-(Furan-2-amido)-4-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15452657
InChI: InChI=1S/C12H8N2O6/c15-11(10-2-1-5-20-10)13-9-6-7(14(18)19)3-4-8(9)12(16)17/h1-6H,(H,13,15)(H,16,17)
SMILES:
Molecular Formula: C12H8N2O6
Molecular Weight: 276.20 g/mol

2-(Furan-2-amido)-4-nitrobenzoic acid

CAS No.:

Cat. No.: VC15452657

Molecular Formula: C12H8N2O6

Molecular Weight: 276.20 g/mol

* For research use only. Not for human or veterinary use.

2-(Furan-2-amido)-4-nitrobenzoic acid -

Specification

Molecular Formula C12H8N2O6
Molecular Weight 276.20 g/mol
IUPAC Name 2-(furan-2-carbonylamino)-4-nitrobenzoic acid
Standard InChI InChI=1S/C12H8N2O6/c15-11(10-2-1-5-20-10)13-9-6-7(14(18)19)3-4-8(9)12(16)17/h1-6H,(H,13,15)(H,16,17)
Standard InChI Key FZOXKJHNZLFFKL-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s canonical SMILES notation (\text{C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O) highlights its two primary functional groups: a furan-2-carboxamide moiety and a nitro group on the aromatic ring. The presence of both electron-withdrawing (nitro) and electron-donating (furan) groups creates a polarized electronic environment, influencing its reactivity and potential interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H8N2O6\text{C}_{12}\text{H}_{8}\text{N}_{2}\text{O}_{6}
Molecular Weight276.20 g/mol
IUPAC Name2-(furan-2-carbonylamino)-4-nitrobenzoic acid
Canonical SMILESC1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N+[O-])C(=O)O
InChI KeyFZOXKJHNZLFFKL-UHFFFAOYSA-N
PubChem CID704829

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for this specific compound are unavailable, analogous nitrobenzoic acid derivatives typically exhibit planar aromatic systems with intermolecular hydrogen bonding between carboxylic acid groups. Infrared (IR) spectroscopy would likely reveal stretches for the nitro group (1520cm1\sim 1520 \, \text{cm}^{-1}), amide carbonyl (1650cm1\sim 1650 \, \text{cm}^{-1}), and carboxylic acid (1700cm1\sim 1700 \, \text{cm}^{-1}). Nuclear magnetic resonance (NMR) spectra would show distinct signals for the furan protons (δ 6.5–7.5 ppm) and aromatic protons adjacent to the nitro group (δ 8.0–8.5 ppm).

Synthetic Pathways and Optimization

Conventional Synthesis

The primary synthesis route involves coupling 4-nitrobenzoic acid with furan-2-amine using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine:

RCOOH + R’N=C=NR”RCO-O-C(=NR”)-NR’RCONHR”’ + NR”CO-NR’\text{RCOOH + R'N=C=NR''} \rightarrow \text{RCO-O-C(=NR'')-NR'} \rightarrow \text{RCONHR''' + NR''CO-NR'}

Typical conditions include anhydrous dichloromethane or dimethylformamide (DMF) as solvents, with reaction times of 12–24 hours at 0–25°C. Yields range from 60–75%, contingent on the purity of starting materials and the absence of moisture.

Alternative Methodologies

Recent patents describe innovations in carbodiimide-free coupling, such as using uronium-based activators (e.g., HATU, HBTU) or enzymatic catalysis . For instance, lipase-mediated amidation in non-aqueous solvents could reduce side reactions, though this remains untested for 2-(furan-2-amido)-4-nitrobenzoic acid .

Biological Activities and Mechanistic Hypotheses

Anticancer Properties

Furan-amide hybrids have shown cytotoxicity against cancer cell lines by inhibiting tubulin polymerization or topoisomerase enzymes. The nitro group may act as a radiosensitizer, potentiating the effects of ionizing radiation in hypoxic tumor microenvironments. Molecular docking studies suggest potential interactions with the colchicine binding site of β-tubulin, though experimental validation is required.

Pharmacokinetic and Toxicity Considerations

Absorption and Metabolism

The compound’s carboxylic acid group likely confers poor blood-brain barrier permeability but may facilitate renal excretion. In silico predictions using SwissADME indicate a high topological polar surface area (TPSA > 110 Ų), suggesting limited oral bioavailability. Metabolism would likely involve nitroreductase-mediated conversion to amine derivatives, followed by glucuronidation or sulfation.

Toxicity Profiles

Nitroaromatics are associated with mutagenicity due to nitroso intermediate formation. The furan ring may undergo cytochrome P450-mediated oxidation to cytotoxic epoxides. Preliminary in vitro assays with analogous compounds show IC₅₀ values > 100 µM in hepatocyte models, indicating moderate hepatic safety.

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